Phenampromide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenampromide hydrochloride is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid Co. and is structurally related to other drugs such as propiram and diampromide . This compound is known for its potent analgesic effects, which are comparable to those of codeine .
Preparation Methods
The synthesis of phenampromide hydrochloride involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with hydrochloric acid. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of a substituted aniline with a carboxylic acid derivative.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Phenampromide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Scientific Research Applications
Phenampromide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: Researchers use this compound to study the effects of opioids on biological systems, including their interaction with opioid receptors.
Medicine: It is investigated for its potential use in pain management and as a model compound for developing new analgesics.
Mechanism of Action
Phenampromide hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. The compound also interacts with delta and kappa opioid receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Phenampromide hydrochloride is structurally similar to other compounds in the ampromide family, such as:
Propiram: Another opioid analgesic with similar analgesic properties.
Diampromide: Known for its potent analgesic effects, similar to this compound.
Isomethadone: Structurally related and used for similar purposes in pain management.
This compound is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other related compounds .
Properties
CAS No. |
98348-21-1 |
---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H |
InChI Key |
AUEUUAMHKRZWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.